Product packaging for O-Desethyl Candesartan(Cat. No.:CAS No. 168434-02-4)

O-Desethyl Candesartan

Cat. No.: B140130
CAS No.: 168434-02-4
M. Wt: 412.4 g/mol
InChI Key: KLCPKPIDOPBIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing O-Desethyl Candesartan (B1668252) as a Key Metabolite of Candesartan

O-Desethyl Candesartan, also known by its developmental code CV-15959, is the principal and inactive metabolite of Candesartan. ebi.ac.ukontosight.ai Candesartan is the active pharmacological agent, which is administered as the prodrug Candesartan cilexetil. nih.gov Following oral administration, Candesartan cilexetil is rapidly and completely hydrolyzed to the active moiety, Candesartan, during absorption from the gastrointestinal tract. nih.govdrugbank.com

A minor portion of the circulating Candesartan then undergoes hepatic metabolism, primarily through an O-deethylation reaction mediated by the cytochrome P450 enzyme, CYP2C9. nih.govpharmgkb.org This metabolic process results in the formation of this compound. nih.gov Being pharmacologically inactive, this compound does not contribute to the therapeutic effects of its parent drug. ebi.ac.uknih.gov However, its presence and concentration in biological fluids are important indicators of the metabolic pathways and clearance of Candesartan.

Historical Perspective of this compound Identification in Drug Metabolism Studies

Chemical and Physical Properties

A thorough understanding of the chemical and physical characteristics of this compound is fundamental for its synthesis, identification, and use as a reference standard in analytical testing.

PropertyValue
Chemical Name 2-hydroxy-1-{[2'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole-7-carboxylic acid
Synonyms CV-15959, this compound
Chemical Formula C22H16N6O3
Molecular Weight 412.4 g/mol
Physical Form White Solid
Melting Point 237-239°C (decomposes)
Solubility Soluble in DMSO

Data sourced from references: ontosight.aiallmpus.comusbio.net

Synthesis and Formulation

The synthesis of this compound is primarily undertaken for its use as a reference standard in analytical laboratories. It is not manufactured for therapeutic use. The synthesis involves multi-step chemical reactions to construct the core benzimidazole (B57391) and biphenyl (B1667301) tetrazole structures, culminating in the specific functional groups that define this compound.

The availability of pure this compound is critical for the development and validation of analytical methods aimed at detecting and quantifying impurities in Candesartan cilexetil drug substances and products. aquigenbio.com Pharmaceutical secondary standards of this compound are commercially available from various suppliers and are used for quality control and in Abbreviated New Drug Application (ANDA) submissions. aquigenbio.com

Mechanism of Action and Pharmacokinetics

As previously stated, this compound is an inactive metabolite. ebi.ac.uknih.gov Unlike its parent compound, Candesartan, which is a potent and selective angiotensin II type 1 (AT1) receptor blocker, this compound does not exhibit significant affinity for the AT1 receptor. ontosight.ai Therefore, it does not contribute to the blood pressure-lowering effects of Candesartan.

Analytical Methods

The accurate detection and quantification of this compound are essential for pharmacokinetic studies and for impurity profiling of Candesartan cilexetil. Several sophisticated analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UPLC) are the most commonly employed methods. nih.govresearchgate.netresearchgate.net These techniques, often coupled with UV or mass spectrometry (MS) detection, provide high sensitivity and selectivity for separating this compound from Candesartan and other related impurities in biological fluids and pharmaceutical formulations. nih.govresearchgate.net The development of these methods is crucial for ensuring the quality and stability of Candesartan cilexetil products.

Application in Research

The primary application of this compound in research is its use as a reference standard. Its role includes:

Impurity Profiling: It serves as a marker for identifying and quantifying impurities in Candesartan cilexetil raw material and finished drug products. nih.govresearchgate.net

Stability Studies: Monitoring the levels of this compound is important in stability studies of Candesartan cilexetil to assess degradation pathways. researchgate.net

Pharmacokinetic Studies: The quantification of this compound in biological samples is essential for a complete understanding of the metabolism and excretion of Candesartan. ebi.ac.uk

Method Development and Validation: Pure this compound is indispensable for the development and validation of analytical methods used in quality control laboratories. aquigenbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N6O3 B140130 O-Desethyl Candesartan CAS No. 168434-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O3/c29-21(30)17-6-3-7-18-19(17)28(22(31)23-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-24-26-27-25-20/h1-11H,12H2,(H,23,31)(H,29,30)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCPKPIDOPBIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434746
Record name 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168434-02-4
Record name CV-15959
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168434024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CV-15959
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMN65A337Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Formation and Enzymatic Pathways of O Desethyl Candesartan

Biotransformation of Candesartan (B1668252) to O-Desethyl Candesartan

Candesartan is the active form of the medication, which is administered as the prodrug Candesartan cilexetil. During absorption from the gastrointestinal tract, Candesartan cilexetil undergoes rapid and complete hydrolysis to release the active moiety, Candesartan. nih.govebi.ac.uk While the majority of Candesartan is excreted unchanged, a minor portion undergoes hepatic metabolism. nih.govdrugbank.com This metabolic conversion results in the formation of this compound. nih.govnih.gov

O-De-ethylation Mechanism in Candesartan Metabolism

The primary metabolic reaction that Candesartan undergoes is O-de-ethylation. nih.govdrugbank.com This biochemical process involves the removal of an ethyl group from the ethoxy group on the benzimidazole (B57391) ring of the Candesartan molecule. ebi.ac.ukresearchgate.net The result of this reaction is the formation of a hydroxyl group in place of the ethoxy group, yielding the metabolite known as this compound (also referred to as CV-15959). ebi.ac.ukresearchgate.net

Role of Cytochrome P450 System in this compound Formation

The biotransformation of Candesartan is mediated by the cytochrome P450 (CYP) enzyme system located in the liver. nih.gov In vitro studies have confirmed the involvement of this super family of enzymes in the metabolism of Candesartan to its inactive metabolite. hres.ca

Specific Contribution of CYP2C9 Isozyme to this compound Biogenesis

Within the extensive family of cytochrome P450 enzymes, the specific isozyme responsible for the O-de-ethylation of Candesartan is CYP2C9. drugbank.comnih.govpharmgkb.org Research has established that CYP2C9 catalyzes the conversion of Candesartan to this compound. pharmgkb.orgnih.gov The genetic polymorphism of the CYP2C9 enzyme can influence the pharmacokinetics of Candesartan, although the clinical significance of this for this compound formation is an area of ongoing investigation. nih.govresearchgate.netnih.gov

Table 1: Metabolic Pathway of Candesartan

Parent Compound Metabolic Reaction Enzyme Metabolite

Characterization of this compound as an Inactive Metabolite

Extensive research has characterized this compound as an inactive metabolite. nih.govdrugbank.comnih.gov This means that it does not exert any significant pharmacological effects, specifically, it does not contribute to the blood pressure-lowering effects of Candesartan. nih.govebi.ac.uknih.gov Following an oral dose of radiolabeled Candesartan cilexetil, approximately 7% of the dose is excreted in the urine and 10% is recovered in the feces as this inactive metabolite. europa.eu The lack of pharmacological activity of this compound ensures that the therapeutic action of the drug is attributable solely to the parent compound, Candesartan. ebi.ac.uknih.gov

Table 2: Compound Names

Compound Name
Candesartan
Candesartan cilexetil
This compound

Pharmacokinetic Profile and Disposition of O Desethyl Candesartan

Elimination Kinetics of O-Desethyl Candesartan (B1668252)

Investigation of Elimination Half-Life in Human Studies

Specific elimination half-life values for O-Desethyl candesartan are not extensively detailed in human studies, which primarily focus on the active parent drug, candesartan. However, available research indicates that the elimination of this compound (also referred to as CV-15959) is somewhat slower than that of candesartan. ebi.ac.uk In studies involving patients with renal impairment, the elimination half-life of both candesartan and its inactive metabolite, this compound, was observed to be significantly increased compared to individuals with normal renal function. nih.gov

Influence of Physiological Conditions on this compound Pharmacokinetics

The body's ability to process and eliminate drugs can be significantly altered by various physiological states. For this compound, renal function is a critical determinant of its pharmacokinetic behavior.

Impact of Renal Impairment on Plasma Exposure and Clearance

Renal impairment has a pronounced effect on the pharmacokinetics of this compound. Studies have demonstrated that in patients with mild, moderate, or severe renal dysfunction, there are significant increases in key pharmacokinetic parameters for the metabolite compared to healthy volunteers. nih.gov Specifically, the maximum plasma concentration (Cmax) and the area under the plasma drug concentration-time curve (AUC) of this compound are elevated. nih.gov

This indicates that as renal function declines, the body's ability to clear the metabolite is reduced, leading to higher and more prolonged exposure. This effect is also observed for the parent compound, candesartan, where the AUC and Cmax were approximately doubled in patients with severe renal impairment (creatinine clearance <30 mL/min/1.73m²) compared to those with normal kidney function. fda.govjapsonline.com

ParameterEffect in Renal ImpairmentAffected Compounds
Maximum Plasma Concentration (Cmax)Significantly IncreasedCandesartan, this compound (CV-15959)
Area Under the Curve (AUC)Significantly IncreasedCandesartan, this compound (CV-15959)
Elimination Half-Life (t½)Significantly IncreasedCandesartan, this compound (CV-15959)

Effects of Hemodialysis on this compound Elimination Dynamics

Hemodialysis does not appear to be an effective means of eliminating this compound from the body. Research has shown that the procedure does not significantly affect the pharmacokinetic profile of either candesartan or its inactive metabolite, this compound (CV-15959). nih.gov Candesartan itself is highly bound to plasma proteins (over 99%) and is not removed by hemodialysis. fda.govjapsonline.commedscape.comhres.ca This characteristic suggests that its metabolite, this compound, is also not significantly cleared by this method. Studies in hypertensive patients undergoing hemodialysis show their pharmacokinetic profile for candesartan is similar to that of patients with severe renal impairment who are not on dialysis. fda.govjapsonline.com

Excretion Pathways of this compound

This compound is the product of minor hepatic metabolism of candesartan via O-deethylation, a reaction catalyzed by the cytochrome P450 2C9 (CYP2C9) enzyme. fda.govjapsonline.comdrugbank.compharmgkb.org This metabolite is inactive and has been identified in human blood plasma and urine. ebi.ac.uk

The parent drug, candesartan, is primarily excreted unchanged through both renal and fecal (via biliary excretion) routes. fda.govjapsonline.comdrugbank.comnih.gov The proportion is approximately 33% in urine and 67% in feces. nih.gov The presence of this compound in urine confirms that renal excretion is one of its elimination pathways. ebi.ac.uk The significant accumulation of the metabolite in patients with renal failure further underscores the importance of the kidneys in its clearance. nih.gov

Bioanalytical Methodologies for O Desethyl Candesartan Quantification in Biological Matrices

Development and Validation of Chromatographic Techniques for O-Desethyl Candesartan (B1668252)

The quantification of O-Desethyl Candesartan, along with its parent drug Candesartan and the prodrug Candesartan Cilexetil, necessitates robust analytical methods. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC), form the cornerstone of these bioanalytical assays. ebi.ac.uk The development of these methods involves optimizing sample extraction, chromatographic separation, and detection to ensure reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC has been a standard technique for the analysis of drugs and their metabolites in biological fluids for many years. For this compound (also identified in literature as CV-15959), HPLC methods have been developed that offer the necessary sensitivity and selectivity for quantification. ebi.ac.uknih.gov These methods typically involve a liquid-liquid extraction step to isolate the analyte from the biological matrix, followed by separation on a reversed-phase HPLC column. nih.gov

Fluorometric detection offers a significant advantage in sensitivity and selectivity over conventional UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. This compound possesses native fluorescence, making fluorometric detection an effective choice for its analysis.

A liquid chromatographic method utilizing fluorometric detection has been successfully developed and applied for the determination of this compound (CV-15959) in human plasma and urine. nih.gov This assay involves liquid-liquid extraction for sample cleanup and separation on a phenyl column. nih.gov The inherent fluorescence of the molecule allows for its detection at low concentrations, which is essential for pharmacokinetic studies. Research has demonstrated that such methods achieve good absolute recovery and a low limit of quantification. ebi.ac.uknih.gov

Table 1: HPLC-Fluorometric Method Performance for this compound (CV-15959)

Parameter Finding Reference
Analyte This compound (CV-15959) ebi.ac.uknih.gov
Matrix Human Plasma nih.gov
Extraction Liquid-Liquid Extraction nih.gov
Column Phenyl nih.gov
Detection Fluorometric nih.gov
Absolute Recovery 78% nih.gov
Limit of Quantification (LOQ) 3 nM nih.gov

Ultra-High Performance Liquid Chromatography (UPLC) Approaches

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve faster analysis times, greater resolution, and improved sensitivity. semanticscholar.orgresearchgate.net These characteristics make UPLC highly suitable for the demanding requirements of bioanalysis, including the quantification of drug metabolites like this compound. nih.gov The enhanced efficiency of UPLC allows for the separation of complex mixtures, successfully resolving the metabolite from the parent drug and other endogenous components in a single analytical run. semanticscholar.orgnih.gov

The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides the gold standard for specificity and sensitivity in bioanalytical chemistry. nih.gov This technique combines the superior separation power of UPLC with the precise identification and quantification capabilities of MS. lcms.cz For the analysis of this compound, UPLC-MS/MS methods offer unparalleled performance. The mass spectrometer can be set to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, a mode known as Multiple Reaction Monitoring (MRM). nih.gov This virtually eliminates interference from co-eluting compounds, ensuring the highest degree of specificity. nih.gov The development of such methods has enabled rapid, selective, and sensitive quantification of candesartan and its metabolites in human plasma with very short run times. nih.gov

Analytical Performance Characteristics of this compound Assays

The validation of any bioanalytical method is critical to ensure its reliability for its intended purpose. nih.gov This process involves a rigorous assessment of several key performance characteristics as outlined by international guidelines. semanticscholar.org

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. nih.gov Both are fundamental to the validation of bioanalytical assays for this compound.

Assessments are typically conducted at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. nih.gov Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of the nominal concentration. nih.gov For UPLC-MS/MS methods, intra-day and inter-day precision and accuracy are evaluated. Studies have shown that these methods consistently achieve high precision and accuracy, with RSD values well within acceptable limits (typically <15%). nih.govnih.gov

Table 2: Example of Intra-Day and Inter-Day Precision and Accuracy for a UPLC-MS/MS Assay This table is based on data for Candesartan analysis and is representative of the performance expected for its metabolite, this compound.

Quality Control SampleConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
LLOQ1.004.60110.176.25104.91
QC Low3.013.99108.065.31104.41
QC Medium249.571.83104.283.42102.73
QC High399.321.95101.442.50101.99
Data derived from a UPLC-MS/MS method for Candesartan, illustrating typical performance characteristics. nih.gov

Clinical Research Implications and Observational Studies Involving O Desethyl Candesartan

O-Desethyl Candesartan (B1668252) in Patient Populations with Organ Dysfunction

The elimination pathways of candesartan and its metabolites are significantly influenced by organ function, most notably renal function. Consequently, the pharmacokinetic properties of O-Desethyl Candesartan are altered in patients with compromised kidney function, necessitating specific investigations in these populations.

In patients with renal impairment, the clearance of candesartan and its metabolites is reduced, leading to elevated systemic exposure. Studies have consistently shown that in individuals with mild to severe renal impairment, there are significant increases in the maximum plasma concentration (Cmax), the area under the plasma drug concentration-time curve (AUC), and the elimination half-life (t½) of both candesartan and its inactive metabolite, this compound (also identified in literature as CV-15959), when compared to subjects with normal renal function.

In hypertensive patients with severe renal insufficiency (creatinine clearance <30 mL/min/1.73m²), the AUC and Cmax of the parent drug, candesartan, were found to be approximately doubled after repeated dosing compared to those with normal kidney function. The corresponding changes in patients with severe renal impairment for Cmax and AUC were approximately 50% and 110%, respectively. The terminal half-life of candesartan was also noted to be roughly doubled in this patient group. Research indicates a significant negative correlation between the AUC of candesartan and the glomerular filtration rate (GFR), confirming that its renal clearance decreases as kidney function worsens. The pharmacokinetic profile of this compound follows a similar pattern of accumulation in the setting of renal dysfunction.

The table below illustrates the impact of declining renal function on the elimination half-life of the parent compound, candesartan, which reflects the altered handling of its metabolite, this compound.

Degree of Renal Function (Creatinine Clearance)Candesartan Elimination Half-life (Hours)
>60 ml/min x 1.73m² (Normal)7.1
30 to 60 ml/min x 1.73m² (Mild to Moderate)10.0
15 to 30 ml/min x 1.73m² (Severe)15.7

Data sourced from a study on the pharmacokinetics of candesartan at a dose of 8 mg/day.

The management of hypertension is critical in patients with end-stage renal disease requiring hemodialysis. Investigations into the pharmacokinetics of candesartan and this compound in this population have been conducted to understand drug disposition. Studies have revealed that the pharmacokinetics in patients undergoing hemodialysis are similar to those observed in patients with severe renal impairment who are not on dialysis.

Crucially, neither candesartan nor

Preclinical Research and in Vitro Investigations Involving O Desethyl Candesartan

O-Desethyl Candesartan (B1668252) as a Degradation Product in Pharmaceutical Stability Studies

The chemical stability of a drug substance is a critical attribute that ensures its safety and efficacy throughout its shelf life. O-Desethyl Candesartan has been identified as a notable degradation product of Candesartan Cilexetil in various stability and forced degradation studies.

Formation under Stress Conditions (e.g., Heat, Humidity)

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug molecule. In the case of Candesartan Cilexetil, this compound is formed under specific stress conditions. When subjected to accelerated stability conditions, such as elevated temperature and humidity (e.g., 40°C and 75% relative humidity), Candesartan Cilexetil tablets have shown the formation of desethylcandesartan cilexetil as a main impurity. researchgate.net In acidic and neutral conditions, the ether bond between the benzimidazole (B57391) core and the ethyl group of Candesartan Cilexetil is susceptible to cleavage, leading to the formation of this compound. nih.gov Specifically, studies have shown that in acidic (pH 1.2) and neutral (pH ≤6.8) aqueous solutions, this compound is the identical major degradation product observed. nih.gov One study noted that after 24 hours at 310 K in a solution with a pH of 1.2, the concentration of Candesartan Cilexetil was reduced to 37.0% of its initial value, with the formation of this compound. nih.gov Another report indicated that in stability studies of Candesartan Cilexetil tablets, increases in the levels of five impurities, including desethyl candesartan cilexetil, were observed, with similar behavior noted during thermal degradation studies. researchgate.net The increase in the levels of this compound and other related substances is indicative of a less stable formulation. google.com

Table 1: Formation of this compound under Various Stress Conditions
Stress ConditionObservationReference
Accelerated Stability (40°C/75% RH)Formation of desethylcandesartan cilexetil as a main impurity in tablets. researchgate.net
Acidic (pH 1.2) and Neutral (pH ≤6.8) Aqueous SolutionsThis compound identified as the major degradation product. nih.gov
Acidic Hydrolysis (pH 1.2, 310 K for 24 hours)Significant degradation of Candesartan Cilexetil with formation of this compound. nih.gov
Thermal DegradationIncreased levels of desethyl candesartan cilexetil observed. researchgate.net

Implications for Quality Control and Impurity Profiling

The presence of this compound as a degradation impurity has significant implications for the quality control and impurity profiling of Candesartan Cilexetil pharmaceutical products. Regulatory authorities require stringent control over impurities in drug products to ensure their safety and efficacy. Therefore, sensitive and specific analytical methods are necessary for the detection and quantification of this compound. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. researchgate.netresearchgate.net For instance, a gradient reverse phase liquid chromatography (LC) method has been successfully used to detect and isolate desethyl candesartan cilexetil along with other degradation products. researchgate.net The identification and characterization of such impurities are crucial for setting appropriate specifications for the drug product and for understanding its stability profile. The impurity profiling of active pharmaceutical ingredients is a critical quality control parameter, and various analytical techniques, including HPLC-MS, are employed for the estimation of impurities like this compound. researchgate.net The development of stability-indicating analytical methods is essential to separate and quantify degradation products from the active pharmaceutical ingredient, ensuring that the method can accurately measure the drug's purity over its shelf life. semanticscholar.org

Structural Relevance of this compound in Radiotracer Development

The core structure of this compound has been exploited in the field of nuclear medicine for the development of radiotracers for positron emission tomography (PET) imaging of angiotensin II (Ang II) type 1 (AT1) receptors. These receptors play a crucial role in various cardiovascular diseases.

Synthesis and Evaluation of O-Desethyl Derivatives for Receptor Imaging Studies

Researchers have synthesized radiolabeled derivatives of this compound to serve as potential PET ligands for imaging AT1 receptors. One such derivative is the O-[11C]methylated desethyl analog of candesartan, referred to as [11C]TH4. snmjournals.org This radiotracer was synthesized by the de-ethylation of [11C]methyl-candesartan through hydrolysis at a higher temperature (90°C). snmjournals.org The synthesis of [11C]methyl-candesartan and its desethyl derivative, [11C]TH4, was achieved in high radiochemical yields of 50-70%. scholaris.ca Another approach involved the development of a novel [18F]fluorobenzyl derivative of Candesartan to potentially improve the metabolic profile and biodistribution for PET imaging. scholaris.ca

Competitive Binding and Biodistribution Studies of Modified O-Desethyl Compounds

Ex vivo biodistribution and competition studies are critical for evaluating the potential of a new radiotracer. For the O-desethyl derivative [11C]TH4, these studies were conducted in rats to assess its tissue retention and binding selectivity. nih.govresearchgate.net Both [11C]methyl-candesartan and [11C]TH4 showed the highest tissue retention in the AT1 receptor-rich renal cortex and outer medulla, aside from the liver. nih.govresearchgate.net However, at tracer doses 15 minutes post-injection, [11C]methyl-candesartan demonstrated a higher specific binding proportion for AT1 receptors and greater selectivity for AT1 over other receptors in rat kidneys compared to [11C]TH4. nih.govresearchgate.net Although both tracers displayed high uptake in the kidney, [11C]TH4 exhibited reduced selectivity for the AT1 receptor compared to [11C]methyl-candesartan. scholaris.ca These findings suggest that while the O-desethyl structure is a viable scaffold for developing AT1 receptor imaging agents, modifications to the parent compound can significantly impact binding affinity and selectivity.

Table 2: Comparative Findings of this compound Derivatives in Radiotracer Studies
CompoundKey FindingReference
[11C]TH4 (O-desethyl derivative of [11C]methyl-candesartan)Displayed high tissue retention in AT1 receptor-rich renal cortex and outer medulla. nih.govresearchgate.net
[11C]TH4Exhibited reduced selectivity for AT1 receptors compared to [11C]methyl-candesartan. scholaris.ca
[11C]methyl-candesartanDemonstrated higher specific binding and selectivity for AT1 receptors in rat kidneys compared to [11C]TH4. nih.govresearchgate.net

Compound Names Mentioned in the Article

Compound Name
This compound
Candesartan
Candesartan Cilexetil
desethylcandesartan cilexetil
[11C]TH4
[11C]methyl-candesartan
[18F]fluorobenzyl derivative of Candesartan

Future Research Directions and Unresolved Questions Regarding O Desethyl Candesartan

Advancements in Analytical Techniques for Enhanced Sensitivity and Throughput

The accurate detection and quantification of O-Desethyl Candesartan (B1668252), both as a metabolite in biological fluids and as an impurity in drug products, are crucial. Future research should focus on developing more advanced analytical methods with improved sensitivity and higher throughput.

Several methods, primarily based on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), have been established for the analysis of Candesartan and its impurities. akjournals.comresearchgate.net UPLC methods, in particular, offer significant advantages by enhancing chromatographic resolution, speed, and sensitivity through the use of fine particles, which also reduces solvent consumption. researchgate.net Methods have been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, and precision. akjournals.comresearchgate.net For instance, a validated UPLC method was able to separate O-Desethyl Candesartan Cilexetil from other related substances with a run time of 20 minutes, detecting impurities at both 254 nm and 210 nm wavelengths.

However, there is still room for advancement. Future efforts could be directed towards:

Developing Ultra-Sensitive LC-MS/MS Methods: While existing methods are robust, developing new liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods could lower the limits of detection (LOD) and quantification (LOQ) even further. This would be particularly valuable for detailed pharmacokinetic studies where metabolite concentrations may be extremely low.

High-Throughput Screening (HTS): Adapting current methods for HTS platforms could accelerate the analysis of large numbers of samples, which is essential for quality control in pharmaceutical manufacturing and for large-scale clinical studies.

Eco-Friendly Analytical Methods: Research into "green" analytical chemistry, using more sustainable solvents and reducing energy consumption, is a growing trend. Applying these principles to the analysis of Candesartan and its impurities would align with modern environmental standards.

Interactive Table: Current Analytical Methods for this compound Detection

Method Matrix/Application Key Parameters Limit of Detection (LOD) / Limit of Quantitation (LOQ) Reference
RP-UPLC Tablet Formulation Mobile Phase A: 0.01 M phosphate (B84403) buffer (pH 3.0); Mobile Phase B: Acetonitrile:water (95:5 v/v); Wavelength: 254 nm Not specified researchgate.net
RP-UPLC Tablet Formulation Assesses multiple impurities including Impurity B (this compound Cilexetil). Validated as per ICH guidelines. Linearity for Impurity B: 0.00101–0.0505 mg/mL akjournals.comakjournals.com
RP-HPLC Pharmaceutical Dosage Form Silanol BDS C18 column; Mobile Phase: Water (pH 2.8):Acetonitrile (30:70 v/v); Wavelength: 210 nm LOQ for Candesartan: 2.330 µg/ml nih.gov

Comprehensive Pharmacokinetic Modeling of this compound Disposition

Current pharmacokinetic (PK) models, including physiologically based pharmacokinetic (PBPK) models, have concentrated almost exclusively on the active drug, Candesartan. nih.govmdpi.comresearchgate.net These models are sophisticated, incorporating parameters for absorption, distribution, metabolism, and excretion to predict Candesartan's behavior in various populations, such as the elderly or those with renal or hepatic impairment. nih.govmdpi.comresearchgate.net

However, the disposition of this compound has not been a primary focus of these models. It is known that serum concentrations of this compound (also referred to as CV-15959) are much lower than those of Candesartan. ebi.ac.uk It reaches peak serum concentration later (4-9 hours post-dose) and its elimination is somewhat slower than that of the parent drug. ebi.ac.uk Notably, in patients with renal impairment, significant increases in the maximum plasma concentration, area under the plasma drug concentration-time curve, and elimination half-life have been observed for both Candesartan and this compound. ebi.ac.uk

This indicates that the disposition of the metabolite is clinically relevant, yet it is not fully characterized. Future research should aim to develop a comprehensive pharmacokinetic model that explicitly includes this compound. Unresolved questions include:

What are the precise rates of formation and elimination of this compound in different patient populations?

How do genetic polymorphisms in the CYP2C9 enzyme, which is responsible for its formation, affect the metabolite's pharmacokinetic profile? nih.gov

Can a PBPK model that incorporates this compound predict its accumulation in specific disease states, such as severe renal failure, and is this accumulation clinically significant?

Exploration of Potential Minor Biological Interactions or Modulations by this compound

This compound is consistently described in the literature as an inactive metabolite. ebi.ac.ukzfin.orgdrugbank.comnih.gov Its formation is considered a minor metabolic pathway, and it does not contribute to the therapeutic antihypertensive effects of Candesartan, which are mediated by the potent and selective blockade of the angiotensin II AT1 receptor. drugbank.comchemicalbook.comich.org

Despite this classification, the possibility of minor, yet-undiscovered biological interactions has not been exhaustively explored. The field of pharmacology is replete with examples of metabolites once considered "inactive" that were later found to have subtle biological effects or interactions.

This represents a significant unresolved question. Future research could investigate:

Receptor Binding Assays: Performing broad-panel receptor binding assays could determine if this compound interacts with other receptors, transporters, or enzymes, even at high concentrations that might be achieved in specific scenarios like overdose or severe renal impairment.

In Vitro Cellular Assays: Exposing various cell types to this compound could uncover any potential modulatory effects on cellular pathways, gene expression, or inflammatory responses.

Drug-Drug Interaction Potential: While Candesartan itself has a low potential for drug-drug interactions, it is worth confirming that this compound does not inhibit or induce key drug-metabolizing enzymes or transporters, which could affect co-administered medications.

While it is highly probable that this compound is indeed pharmacologically inert, a formal investigation into these potential minor interactions would definitively close this chapter, providing a more complete safety and interaction profile for the drug as a whole.

Standardization of Impurity Profiling and Degradation Product Analysis

This compound is not only a metabolite but also a known impurity and degradation product found in Candesartan Cilexetil drug substance and product. akjournals.comakjournals.com The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of medications. International guidelines, such as those from the ICH, mandate the identification and quantification of impurities and the validation of the analytical procedures used. researchgate.netnih.gov

Significant work has been done to identify and characterize the degradation products of Candesartan Cilexetil under various stress conditions like hydrolysis, oxidation, and photolysis. researchgate.net this compound Cilexetil (often referred to as Impurity B in pharmacopoeias) is a well-documented related substance. akjournals.comakjournals.com

The key to standardization is the availability and use of official reference standards. Pharmacopoeias, such as the European Pharmacopoeia (EP), provide chemical reference substances (CRS) for both the active pharmaceutical ingredient (API) and its specified impurities. lgcstandards.com These standards are essential for the validation of in-house analytical methods and for ensuring consistency across different manufacturers and testing laboratories.

Future research and regulatory efforts should focus on:

Global Harmonization: Continued efforts to harmonize impurity thresholds and analytical approaches across different pharmacopoeias (e.g., EP, USP, JP) to simplify global pharmaceutical development and trade.

Development of Reference Standards: Ensuring the continued availability of high-purity reference standards for all known and potential degradation products of Candesartan Cilexetil.

Lifecycle Management: As manufacturing processes evolve or new degradation pathways are discovered, impurity profiles must be re-evaluated and analytical methods updated and re-validated, reinforcing the need for ongoing standardization efforts.

Interactive Table: Known Impurities and Degradation Products of Candesartan Cilexetil

Impurity Name Common Designation Notes Reference
This compound Cilexetil EP Impurity B A known process impurity and degradation product. akjournals.comakjournals.com
Candesartan EP Impurity C The active drug, formed by hydrolysis of the cilexetil ester. akjournals.comakjournals.com
N-Ethyl Candesartan Cilexetil - A known degradation product. researchgate.net
Trityl Alcohol - A process-related impurity. researchgate.net
Triphenylmethyl Methyl Ether - A process-related impurity. researchgate.net

Q & A

Basic: What analytical methodologies are recommended for quantifying O-Desethyl Candesartan in biological matrices?

To quantify this compound in biological samples, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely employed due to its high sensitivity and specificity. Method validation should include parameters such as linearity, precision, accuracy, and limits of detection/quantification. For instance, studies on similar angiotensin-II receptor antagonists (e.g., irbesartan, losartan) utilized LC-MS/MS to measure plasma concentrations, ensuring reproducibility across pharmacokinetic studies . Sample preparation techniques like protein precipitation or solid-phase extraction are critical to minimize matrix effects.

Advanced: How can experimental design variations impact observed renoprotective efficacy of this compound in preclinical models?

Key variables include animal model selection (e.g., type 2 diabetic nephropathy vs. hypertensive models), dosing regimens, and endpoint definitions. For example, randomized trials comparing irbesartan and amlodipine in diabetic nephropathy highlighted the importance of controlling blood pressure independently of drug effects to isolate renoprotective mechanisms . Advanced designs should incorporate longitudinal measurements (e.g., serum creatinine, proteinuria) and blinded outcome assessments to reduce bias. Power calculations are essential to ensure sample sizes account for variability in renal function metrics .

Basic: What physicochemical properties of this compound are critical for pharmacokinetic profiling?

Solubility, logP (lipophilicity), and stability under physiological pH are pivotal. Experimental solubility studies for related compounds (e.g., ethyl candesartan) in organic solvents (e.g., ethanol, acetone) at 278.15–318.15 K provide templates for determining these properties. X-ray diffraction (XRD) analysis confirms crystalline structure consistency during dissolution, which is critical for bioavailability predictions . Stability studies should assess degradation under light, temperature, and humidity to inform formulation strategies.

Advanced: How can contradictory data on this compound’s efficacy be reconciled across experimental models?

Contradictions often arise from differences in model pathophysiology (e.g., type 1 vs. type 2 diabetes), endpoint selection (e.g., serum creatinine doubling vs. end-stage renal disease), or pharmacokinetic interactions. Meta-analytical approaches, such as subgroup analysis by model type or dose stratification, can identify confounding variables. For example, losartan trials demonstrated reduced proteinuria but varied cardiovascular outcomes, emphasizing the need for standardized outcome measures . Sensitivity analyses should test robustness against methodological heterogeneity .

Basic: What protocols ensure reliable synthesis and characterization of this compound in laboratory settings?

Synthesis protocols should include detailed reaction conditions (e.g., solvents, catalysts, temperatures) and purification steps (e.g., column chromatography). For analogs like O-Desethyl N-Trityl Candesartan, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are mandatory to confirm structural integrity . Purity assessments via HPLC (>95%) and moisture content analysis (e.g., Karl Fischer titration) are essential for reproducibility.

Advanced: What statistical methods optimize dose-response analysis for this compound in hypertension studies?

Non-linear mixed-effects modeling (NLMEM) accounts for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) relationships. Cox proportional hazards models are suitable for time-to-event endpoints (e.g., renal failure), as used in irbesartan trials . Bayesian hierarchical models can integrate prior data from related compounds (e.g., candesartan cilexetil) to improve parameter estimation in small-sample studies .

Basic: Which animal models are most appropriate for evaluating this compound’s antihypertensive effects?

Rodent models of salt-sensitive hypertension or streptozotocin-induced diabetic nephropathy are common. Studies on losartan and irbesartan used hypertensive rats with type 2 diabetes to simulate human disease progression, monitoring blood pressure via telemetry and renal histopathology . Model selection should align with the research question—e.g., spontaneous hypertensive rats (SHR) for primary hypertension vs. Zucker diabetic fatty (ZDF) rats for metabolic syndrome.

Advanced: How can in vitro dissolution profiles predict in vivo bioavailability of this compound formulations?

Biorelevant dissolution media (e.g., FaSSIF/FeSSIF) simulate gastrointestinal conditions to correlate in vitro dissolution with absorption rates. For candesartan cilexetil, the FDA recommends USP Apparatus II (paddle) at 50–75 rpm in pH 6.8 buffer, with sink conditions maintained . Multivariate regression models linking dissolution efficiency (DE%) to AUC (area under the curve) from clinical trials can validate predictive power.

Basic: What ethical and practical criteria (FINER) should guide research question formulation for this compound studies?

Apply the FINER framework:

  • Feasible : Adequate sample size and technical capacity (e.g., LC-MS access).
  • Interesting : Relevance to unresolved issues (e.g., metabolite interactions).
  • Novel : Exploration of understudied mechanisms (e.g., oxidative stress modulation).
  • Ethical : Compliance with animal welfare or clinical trial guidelines.
  • Relevant : Alignment with global health priorities (e.g., diabetic nephropathy) .

Advanced: What molecular interaction studies elucidate this compound’s binding affinity to angiotensin II receptors?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (KD, kon/koff). Comparative studies with candesartan can identify structural determinants of efficacy—e.g., the role of the desethyl group in receptor-ligand stability. Molecular dynamics simulations further predict binding modes under physiological conditions, validated by mutagenesis assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desethyl Candesartan
Reactant of Route 2
Reactant of Route 2
O-Desethyl Candesartan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.